1H-Benzimidazole-2-pentanamine

Malaria drug target Polyamine biosynthesis inhibition X-ray crystallography

1H-Benzimidazole-2-pentanamine (IUPAC: 5-(1H-benzimidazol-2-yl)pentan-1-amine; also referred to as BIPA or 2-(5-aminopentyl)benzimidazole) is a C12H17N3 heterocyclic small molecule (MW 203.28 g/mol) belonging to the 2-substituted benzimidazole class. It has been explicitly characterized as an active-site ligand of Plasmodium falciparum spermidine synthase (PfSpdS) through both NMR-based binding assays and X-ray crystallography (PDB 4CWA, 2.02 Å resolution), distinguishing it from the broader pool of benzimidazole derivatives that lack a defined macromolecular target.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 39650-63-0
Cat. No. B181998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-pentanamine
CAS39650-63-0
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCCCN
InChIInChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15)
InChIKeyXTJRXHPNZGDOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-2-pentanamine (CAS 39650-63-0): Baseline Identity for Procurement Specification


1H-Benzimidazole-2-pentanamine (IUPAC: 5-(1H-benzimidazol-2-yl)pentan-1-amine; also referred to as BIPA or 2-(5-aminopentyl)benzimidazole) is a C12H17N3 heterocyclic small molecule (MW 203.28 g/mol) belonging to the 2-substituted benzimidazole class [1]. It has been explicitly characterized as an active-site ligand of Plasmodium falciparum spermidine synthase (PfSpdS) through both NMR-based binding assays and X-ray crystallography (PDB 4CWA, 2.02 Å resolution), distinguishing it from the broader pool of benzimidazole derivatives that lack a defined macromolecular target [2]. Commercially, the compound is typically supplied at ≥95% purity, with a reported melting point of 99 °C (ethyl acetate) and a calculated LogP of 1.84, parameters relevant for both biochemical assay preparation and analytical method development [3].

Why Generic 2-Substituted Benzimidazoles Cannot Replace 1H-Benzimidazole-2-pentanamine in Polyamine-Targeting Research


The benzimidazole scaffold is pharmacologically promiscuous, with simple N-substituted or 2-aryl derivatives interacting with tubulin, kinases, or proton pumps rather than polyamine enzymes [1]. 1H-Benzimidazole-2-pentanamine is distinguished by a linear five-carbon aminopentyl spacer at the 2-position, which is essential for simultaneously engaging both the putrescine-binding pocket and the aminopropyl subsite of spermidine synthase; benzimidazole analogs with shorter linkers (e.g., ethyl or propyl amines) or with aryl substituents cannot recapitulate this dual-site occupancy [2]. Bulk procurement of unspecified 'benzimidazole derivatives' therefore risks acquiring compounds that are structurally incapable of PfSpdS active-site binding and lack the crystallographically validated binding mode documented for this specific congener.

Quantitative Differentiation Evidence for 1H-Benzimidazole-2-pentanamine (CAS 39650-63-0) Versus Spermidine Synthase Inhibitor Alternatives


Unique Binding Mode: Occupancy of the Putrescine Site Without Requiring dcAdoMet-Site Co-Ligand

In the PDB 4CWA crystal structure, BIPA binds to the PfSpdS active site without any ligand occupying the dcAdoMet (aminopropyl donor) binding pocket, in contrast to all other inhibitors structurally characterized in the same study (4MCHA, 4AMA, and the substrate putrescine) which required co-crystallization with MTA or dcAdoMet to achieve occupancy [1]. The benzimidazole ring of BIPA occupies the aminopropyl subsite, forming a hydrogen bond between one ring nitrogen and the backbone carbonyl of Gln93, while the aminopentyl chain extends into the putrescine-binding pocket—a dual-site engagement geometry not observed with the monoamine inhibitors 4MCHA or 4MAN [2].

Malaria drug target Polyamine biosynthesis inhibition X-ray crystallography

Cooperative Binding Enhancement with Methylthioadenosine (MTA) by NMR Relaxation Filter

In the 2008 Jacobsson et al. virtual screening and NMR validation study, compound 4 (identified as BIPA) initially showed modest binding affinity, but upon addition of a 2.5-fold molar excess of MTA, the NMR relaxation filter signal intensity markedly increased, indicating cooperative binding [1]. The binding affinity in the presence of MTA was estimated to be at least as strong as that of MTA itself (MTA IC50 = 159 ± 27 µM for PfSpdS) [2]. In contrast, compound 1 (a purine-based binder) exhibited competitive displacement by MTA rather than cooperative enhancement [3].

NMR binding assay Cooperative ligand binding Fragment-based screening

Species-Selective Binding: BIPA as a PfSpdS-Specific Binder Distinct from Human Spermidine Synthase Inhibitors

The Sprenger et al. (2015) study demonstrated that aniline-based inhibitors such as 4MCHA exhibit approximately 10-fold selectivity for PfSpdS over human SpdS (IC50 values in the low micromolar range for PfSpdS vs. ~10-fold higher for human enzyme) [1]. BIPA was identified through a PfSpdS-specific virtual screening campaign and crystallized exclusively with the P. falciparum enzyme; no human SpdS co-structure with BIPA has been reported. The compound was also catalogued as a PfSpdS-specific ligand in the BRENDA enzyme database, confirming its designation as a binder to the parasite enzyme active site [2].

Antimalarial selectivity Parasite-specific inhibitor Polyamine pathway

Physicochemical and Purity Profile Differentiating 1H-Benzimidazole-2-pentanamine from Common Benzimidazole Research Intermediates

Commercial lots of 1H-Benzimidazole-2-pentanamine are supplied at ≥95% purity with a characterized melting point of 99 °C (from ethyl acetate) and a calculated LogP of 1.84, parameters that are not shared by common 2-substituted benzimidazole research intermediates such as 2-(aminomethyl)benzimidazole (LogP ~0.5) or 2-(2-aminoethyl)benzimidazole (LogP ~0.9) [1]. The boiling point is reported at 423.8 °C (760 mmHg) and flash point at 239.7 °C, with density of 1.122 g/cm³, providing a complete volatility and handling profile suitable for HPLC method development .

Analytical characterization Procurement specification Compound quality control

Procurement-Relevant Application Scenarios for 1H-Benzimidazole-2-pentanamine (CAS 39650-63-0)


Antimalarial Drug Discovery: PfSpdS Inhibitor Lead Optimization

Research groups pursuing polyamine biosynthesis inhibition as an antimalarial strategy can use BIPA as a structurally characterized starting scaffold for medicinal chemistry optimization. The availability of a high-resolution co-crystal structure (PDB 4CWA, 2.02 Å) with PfSpdS permits structure-guided design of analogs that exploit the unique dual-site binding mode—engaging both the putrescine pocket and the aminopropyl subsite without requiring dcAdoMet-site occupancy—a binding feature not available with 4MCHA- or AdoDATO-based chemical series [1]. The cooperative MTA-binding behavior further suggests that BIPA-derived inhibitors may retain target engagement in the intracellular environment where MTA is present.

Biochemical Tool Compound for Spermidine Synthase Mechanistic Studies

Investigators studying the kinetic mechanism and conformational dynamics of spermidine synthase can employ BIPA as a probe that binds independently of the dcAdoMet site, in contrast to the substrate-mimic inhibitor 4MCHA which requires dcAdoMet or MTA for stable crystallographic binding [1]. This property enables experimental dissection of the allosteric communication between the two substrate-binding pockets of PfSpdS, an application for which 4MCHA, 4AMA, and AdoDATO are unsuitable due to their obligate co-ligand dependence.

Analytical Method Development and Reference Standard Procurement

With a defined melting point of 99 °C, ≥95% commercial purity, and validated HPLC separation conditions on Newcrom R1 columns, 1H-Benzimidazole-2-pentanamine can serve as a system suitability reference standard for laboratories developing chromatographic methods for benzimidazole-containing pharmaceutical intermediates [2]. The compound's LogP of 1.84 and boiling point of 423.8 °C provide predictable retention behavior and thermal stability windows that facilitate method transfer across reversed-phase HPLC platforms.

Virtual Screening and Computational Chemistry Benchmarking

BIPA originated from a rigorous five-step structure-based virtual screening campaign that identified seven novel PfSpdS binders from 2.6 million starting structures, with binding experimentally confirmed by STD-NMR, relaxation-filter NMR, and X-ray crystallography [3]. Computational chemistry groups can use BIPA as a positive-control ligand for benchmarking docking and pharmacophore algorithms targeting spermidine synthase or other Rossmann-fold aminopropyltransferases, given the availability of both the predicted docking pose and the experimentally determined binding geometry for validation.

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